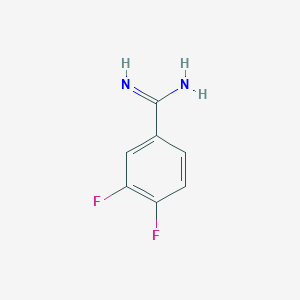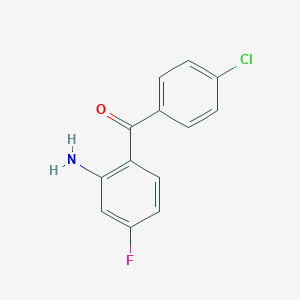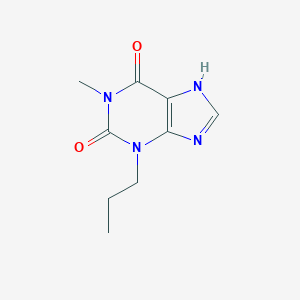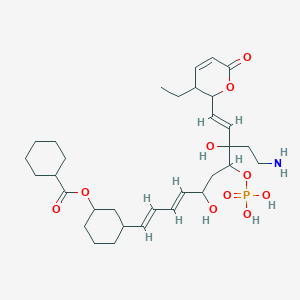
Phoslactomycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoslactomycin E is a natural product that was first isolated from the Streptomyces species. It belongs to the family of macrolide antibiotics and has shown promising results in scientific research applications. The compound has a unique structure that makes it an attractive target for further investigation.
Applications De Recherche Scientifique
Structural and Biochemical Characteristics
Phoslactomycin E, part of the phoslactomycins family, is characterized by distinct structural components such as alpha, beta-unsaturated delta-lactone, phosphate ester, conjugated diene, and a cyclohexane ring. The unique structural differences among the phoslactomycins are attributed to the substituents attached to the cyclohexane ring. Phoslactomycins, including this compound, are recognized for their strong activity against various fungi, particularly phytopathogenic fungi like Botrytis cinerea and Alternaria kikuchiana. These compounds are produced by Streptomyces nigrescens and have sparked interest due to their antifungal properties (Fushimi et al., 1989), (Fushimi et al., 1989).
Molecular Synthesis and Applications
Synthetic methodologies have been developed for the phoslactomycin family of antibiotics, noting their significance as protein phosphatase inhibitors with potential antitumor and antiviral activities. These methodologies involve a series of reactions, including asymmetric Baylis-Hillman reactions and subsequent steps, culminating in the formal synthesis of phoslactomycin B and fostriecin. The enantio- and stereoselective synthesis approach allows for the creation of various isomers, expanding the potential for pharmaceutical applications (Sarkar et al., 2009), (Shibahara et al., 2008).
Biological Activities and Applications
This compound has been identified as an active compound inducing hyphal morphological abnormalities in Aspergillus fumigatus, showcasing its potential in addressing fungal-related issues. It was found to inhibit the activity of 1,3-β glucan synthase, which is crucial in the growth and integrity of fungal cell walls. This highlights this compound's significance in the realm of antifungal research and potential applications in combating fungal infections (Mizuhara et al., 2006).
Propriétés
Numéro CAS |
122856-29-5 |
|---|---|
Formule moléculaire |
C32H50NO10P |
Poids moléculaire |
639.7 g/mol |
Nom IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)/b9-6+,13-7+,18-17+ |
Clé InChI |
VPPYLHODJVARBC-XUQJEITOSA-N |
SMILES isomérique |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
SMILES canonique |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
Synonymes |
phoslactomycin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



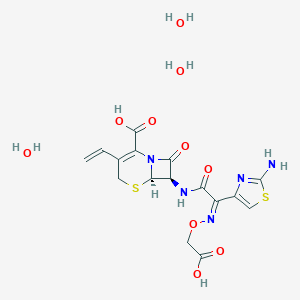
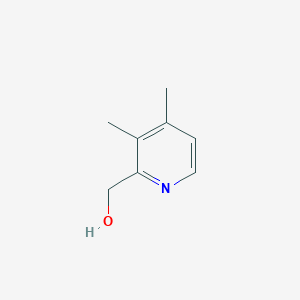

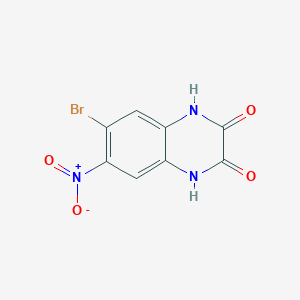
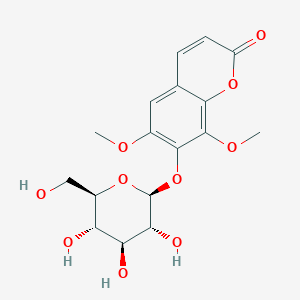

![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)

![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)

